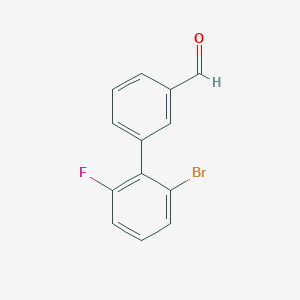

3-(2-Bromo-6-fluorophenyl)benzaldehyde

Description

Properties

Molecular Formula |

C13H8BrFO |

|---|---|

Molecular Weight |

279.10 g/mol |

IUPAC Name |

3-(2-bromo-6-fluorophenyl)benzaldehyde |

InChI |

InChI=1S/C13H8BrFO/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-8H |

InChI Key |

YGBZVGKUHWTKKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC=C2Br)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 2 Bromo 6 Fluorophenyl Benzaldehyde

Precursor Selection and Rational Design for Convergent Synthesis

A convergent synthetic strategy for 3-(2-bromo-6-fluorophenyl)benzaldehyde involves the preparation of two key building blocks, one representing the 2-bromo-6-fluorophenyl moiety and the other representing the 3-formylphenyl moiety. These precursors are designed to possess complementary reactive groups that facilitate their coupling. The choice of precursors dictates the type of carbon-carbon bond-forming reaction that will be employed.

A common and effective convergent strategy is the Suzuki-Miyaura cross-coupling reaction. For this approach, the precursors could be:

Route A: (2-Bromo-6-fluorophenyl)boronic acid and 3-bromobenzaldehyde (B42254).

Route B: 3-Formylphenylboronic acid and 1,3-dibromo-2-fluorobenzene.

The synthesis of these precursors is a critical first step. For instance, 3-formylphenylboronic acid can be synthesized from 3-bromobenzaldehyde. chemicalbook.com The aldehyde group is first protected as an acetal, followed by the formation of a Grignard reagent, which then reacts with a trialkyl borate (B1201080) (like trimethyl borate) and is subsequently hydrolyzed to yield the boronic acid. wikipedia.org

The rational design of these routes allows for flexibility. If one precursor is difficult to synthesize or provides low yields in the coupling step, the alternative pairing can be explored. This convergent approach maximizes efficiency by building complexity in separate, parallel synthetic lines before the final union.

| Convergent Synthesis Route | Precursor 1 | Precursor 2 | Key Reaction |

| Route A | (2-Bromo-6-fluorophenyl)boronic acid | 3-Bromobenzaldehyde | Suzuki-Miyaura Coupling |

| Route B | 3-Formylphenylboronic acid | 1,3-Dibromo-2-fluorobenzene | Suzuki-Miyaura Coupling |

Carbon-Carbon Bond Forming Reactions for Biaryl Linkage

The central challenge in synthesizing this compound is the formation of the biaryl C-C bond. Several powerful transition-metal-catalyzed cross-coupling reactions are suitable for this transformation.

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis due to their high efficiency and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation, coupling an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov It is catalyzed by a palladium complex and requires a base. The mild reaction conditions, commercial availability of many boronic acids, and low toxicity of the boron-containing byproducts make it a highly attractive option. nih.govresearchgate.net For the target molecule, this would involve reacting (2-bromo-6-fluorophenyl)boronic acid with 3-bromobenzaldehyde in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃).

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.org Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous but also requires careful handling. nih.gov This method is known for its high yields and broad applicability. organic-chemistry.orgnih.gov A potential route could involve the preparation of a (2-bromo-6-fluorophenyl)zinc halide, which is then coupled with 3-bromobenzaldehyde. Recent advancements have enabled the integration of lithiation, zincation, and Negishi coupling in a single flow process, allowing for the synthesis of functionalized biaryls. frontiersin.orgresearchgate.net

Stille-type Reactions: The Stille reaction couples an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Stille couplings are highly versatile and tolerate a wide array of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the high toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org The synthesis could proceed by coupling (2-bromo-6-fluorophenyl)tributylstannane with 3-bromobenzaldehyde.

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages/Disadvantages |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium | Mild conditions, low toxicity byproducts. nih.gov |

| Negishi | Arylzinc halide | Aryl halide/triflate | Palladium or Nickel | High reactivity, broad scope. organic-chemistry.org |

| Stille | Arylstannane | Aryl halide/triflate | Palladium | High functional group tolerance, toxic tin reagents. wikipedia.orgorganic-chemistry.org |

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings with high regioselectivity. organic-chemistry.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. organic-chemistry.org Halogens such as fluorine and bromine can act as moderate DMGs. nih.gov

In a potential DoM route to this compound, one could start with 1-bromo-3-fluorobenzene. The fluorine atom is a more powerful directing group than bromine. Therefore, lithiation would be expected to occur primarily at the C2 position, ortho to the fluorine. The resulting aryllithium intermediate could then be reacted with a suitable electrophile, such as a zinc salt to form an organozinc reagent for a subsequent Negishi coupling, or with a borate ester to form a boronic ester for a Suzuki coupling.

Regioselectivity is a critical consideration. The directing ability of substituents generally follows the order: -CONH₂ > -OCH₃ > -F > -Cl > -Br. organic-chemistry.org When multiple directing groups are present, the outcome is determined by their relative directing strengths and positions. The inherent acidity of the aromatic protons also plays a role, but the coordinating effect of the DMG is often the dominant factor in determining the site of metalation. researchgate.netuwindsor.ca

The Friedel-Crafts reaction, discovered in 1877, attaches substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org Friedel-Crafts acylation introduces an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.com A subsequent reduction of the resulting ketone could yield an alkyl group, or the acyl group itself could be the target. wikipedia.org

However, the Friedel-Crafts reaction has significant limitations that make it unsuitable for the synthesis of this compound. The reaction fails with strongly deactivated aromatic rings. libretexts.orglibretexts.org Both the 2-bromo-6-fluorophenyl ring and the 3-bromobenzaldehyde precursor are heavily substituted with electron-withdrawing halogen atoms, which deactivate the rings towards electrophilic attack. masterorganicchemistry.com Attempting a Friedel-Crafts acylation on a pre-formed 2-bromo-6-fluorobiphenyl (B13985168) would be highly challenging due to this deactivation. Furthermore, direct formylation using formyl chloride is not viable as formyl chloride is too unstable. wikipedia.org

Introduction of the Aldehyde Functionality

An alternative synthetic strategy involves forming the biaryl core first, followed by the introduction or unmasking of the aldehyde group. This approach is particularly useful if the aldehyde functionality is incompatible with the conditions of the C-C bond-forming reaction. For example, a Suzuki coupling could be performed between (2-bromo-6-fluorophenyl)boronic acid and 3-bromotoluene. The resulting intermediate, 3-(2-bromo-6-fluorophenyl)toluene, would then require conversion of its methyl group into an aldehyde.

A common and effective method for introducing an aldehyde group is through the oxidation of a benzylic halide. This two-step process involves the radical halogenation of the benzylic methyl group (e.g., using N-bromosuccinimide, NBS) to form a benzyl (B1604629) halide, which is then oxidized.

Several methods exist for the oxidation of benzyl halides to aldehydes:

Kornblum Oxidation: This reaction uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert primary alkyl halides or tosylates into aldehydes. wikipedia.org The mechanism involves the formation of an alkoxysulfonium salt, which then eliminates to form the carbonyl compound in the presence of a base like triethylamine. wikipedia.org Modified Kornblum oxidations can be performed under eco-friendly conditions, such as using molecular oxygen and visible light. researchgate.netrsc.org

Sommelet Reaction: The Sommelet reaction converts a benzyl halide into an aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.orgsynarchive.com The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the aldehyde. organicreactions.org This method is particularly useful for preparing aromatic aldehydes. researchgate.net

| Oxidation Method | Reagents | Precursor | Key Features |

| Kornblum Oxidation | DMSO, Base (e.g., Et₃N) | Benzyl halide/tosylate | Forms an alkoxysulfonium intermediate. wikipedia.org |

| Sommelet Reaction | Hexamine, Water | Benzyl halide | Forms a quaternary ammonium salt intermediate. wikipedia.orgorganicreactions.org |

Formylation Reactions

Formylation, the introduction of a formyl group (-CHO), is a critical step in synthesizing the target benzaldehyde (B42025). This transformation can be achieved on a pre-formed biaryl structure or on one of the aryl precursors prior to the cross-coupling step. Several methods are available for the formylation of aromatic rings.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). mychemblog.comjk-sci.com The aromatic substrate attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis yields the aldehyde. jk-sci.com For a biaryl substrate, the reaction's regioselectivity is governed by the electronic properties of the substituents on the rings. mychemblog.com

Palladium-catalyzed formylation reactions offer an alternative, particularly for aryl halides. These methods utilize a carbon monoxide (CO) source to introduce the formyl group. Due to the hazards associated with gaseous CO, various CO surrogates have been developed. nih.govresearchgate.net For instance, formic acid (HCOOH) can serve as both a convenient and environmentally friendlier C1 source and as a reducing agent in the catalytic cycle. organic-chemistry.org Another approach involves the reductive carbonylation of aryl iodides with carbon dioxide (CO₂) as the carbonyl source, using a silane (B1218182) as the reductant. organic-chemistry.org These methods tolerate a wide range of functional groups, making them valuable for complex molecule synthesis. organic-chemistry.org

Table 1: Comparison of Aromatic Formylation Methods

| Method | Reagents | Substrate Requirement | Conditions |

| Vilsmeier-Haack | DMF, POCl₃ (or other acid chloride) | Electron-rich arenes | 0°C to 80°C |

| Pd-catalyzed (HCOOH) | Aryl iodide, HCOOH, Pd(OAc)₂, PPh₃, Et₃N | Aryl halides | Mild (e.g., 80°C) |

| Pd-catalyzed (CO₂) | Aryl iodide, CO₂, Phenylsilane, Pd(PCy₃)₂Cl₂, Ligand | Aryl halides | Mild (e.g., 75°C) |

Halogenation and Fluorination Strategies

Regioselective bromination aims to install a bromine atom at a specific carbon. In electrophilic aromatic substitution, the position of bromination is directed by the substituents already present on the ring. nih.govresearchgate.net The aldehyde group is a deactivating meta-director, while alkyl groups are activating ortho-, para-directors. umass.edustackexchange.com The interplay between existing groups dictates the final position of the incoming electrophile. nih.gov

For achieving specific substitution patterns that are not favored by the inherent electronic nature of the substrate, directed ortho-metalation followed by bromination is a powerful strategy. More modern approaches include palladium-catalyzed C-H activation, which can selectively functionalize a C-H bond ortho to a directing group.

Common brominating agents for electrophilic aromatic bromination include molecular bromine (Br₂) and N-Bromosuccinimide (NBS), often used with a Lewis acid or silica (B1680970) gel. nih.gov The choice of reagent and conditions can be tuned to control the selectivity of the reaction.

Introducing fluorine into an aromatic ring can be accomplished through several methods, broadly categorized as nucleophilic or electrophilic fluorination. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a common method where a good leaving group (like nitro or a halide) on an electron-deficient aromatic ring is displaced by a fluoride (B91410) ion (e.g., from KF or CsF). researchgate.netmasterorganicchemistry.comnih.gov The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. stackexchange.com

Electrophilic fluorination involves reacting a carbon-centered nucleophile (such as an organometallic species or an electron-rich arene) with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability and safety compared to elemental fluorine. wikipedia.orgnih.gov These reagents deliver an "F⁺" equivalent to the substrate. Catalytic versions using HF as the fluorine source have also been developed. mdpi.com

Optimization of Reaction Conditions and Yields

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is paramount. Bulky, electron-rich ligands can improve catalytic activity, especially for sterically hindered substrates. numberanalytics.combeilstein-journals.org

Base: The base (e.g., K₃PO₄, CsF, K₂CO₃) is crucial for activating the boronic acid partner in the catalytic cycle. Its strength and solubility can significantly impact reaction rates and yields. nih.gov

Solvent: The solvent system (e.g., Toluene (B28343), Dioxane, 2-MeTHF, or aqueous mixtures) affects the solubility of reactants and the stability of catalytic intermediates. nih.gov

Temperature: Reaction temperature influences the rate of reaction. While higher temperatures can increase speed, they may also lead to catalyst decomposition or side reactions. beilstein-journals.org

Table 2: Illustrative Optimization of a Suzuki-Miyaura Coupling Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Toluene | 100 | 85 |

| 3 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 100 | 92 |

| 4 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | 2-MeTHF | 80 | 95 |

| 5 | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-MeTHF | 80 | 88 |

Data is representative and compiled for illustrative purposes based on general findings in the literature. beilstein-journals.orgnih.gov

Green Chemistry Principles in Synthetic Development

Applying green chemistry principles to the synthesis of biaryl compounds is an area of increasing focus. inovatus.es This involves designing processes that reduce waste, use less hazardous materials, and are more energy-efficient.

One key area is the use of green solvents . Traditional solvents like toluene and dioxane are being replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or alcohols like tert-amyl alcohol. nih.govacs.orgacs.orgnih.gov Aqueous solvent systems are also highly attractive for their low cost and minimal environmental impact. inovatus.es

Furthermore, developing catalytic systems that are effective at low loadings and under milder conditions (lower temperatures) contributes to energy efficiency and a more sustainable process. inovatus.es

Continuous Flow Synthesis Applications for Scalability

For the large-scale production of fine chemicals and pharmaceutical intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.org Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, which enhances safety, particularly for highly exothermic or fast reactions like halogenations. rsc.orgresearchgate.netrsc.orgresearchgate.netscispace.com

The Suzuki-Miyaura cross-coupling has been successfully adapted to continuous flow systems. mdpi.comresearchgate.net In a typical setup, solutions of the reactants are pumped through a heated column packed with a heterogeneous palladium catalyst. researchgate.netrecercat.cat This allows for automated and continuous production of the biaryl product with minimal manual intervention. researchgate.net Flow systems also enable the safe use of hazardous reagents and can lead to higher productivity and more consistent product quality, making them ideal for industrial-scale synthesis. researchgate.netresearchgate.net

Chemical Reactivity and Transformative Potential of 3 2 Bromo 6 Fluorophenyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a cornerstone of organic chemistry, known for its susceptibility to a wide array of chemical transformations. In 3-(2-bromo-6-fluorophenyl)benzaldehyde, the electronic environment created by the substituted biphenyl (B1667301) system influences the reactivity of this functional group.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily attacked by nucleophiles. This fundamental reaction can lead to the formation of a diverse range of products. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. While specific studies on this compound are not extensively documented, the general principles of nucleophilic addition to aromatic aldehydes are well-established. The reactivity of the aldehyde is influenced by both steric hindrance from the bulky substituted phenyl group and the electronic effects of the bromo and fluoro substituents.

Oxidation to Carboxylic Acids

Aldehydes can be readily oxidized to their corresponding carboxylic acids. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) to milder reagents such as silver oxide (Ag2O) and hydrogen peroxide (H2O2). The oxidation of this compound would yield 3-(2-bromo-6-fluorophenyl)benzoic acid, a potentially valuable building block for the synthesis of more complex molecules.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium Permanganate (KMnO4) | Basic, aqueous solution, followed by acidification |

| Chromic Acid (H2CrO4) | Acidic, aqueous solution (Jones oxidation) |

| Silver Oxide (Ag2O) | Ammoniacal solution (Tollens' reagent) |

| Hydrogen Peroxide (H2O2) | Basic conditions |

Reduction to Alcohols

The reduction of the aldehyde group in this compound provides a direct route to the corresponding primary alcohol, [3-(2-bromo-6-fluorophenyl)phenyl]methanol. This transformation can be achieved using a variety of reducing agents. For laboratory-scale synthesis, sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used due to their efficiency and selectivity. Catalytic hydrogenation is another effective method, particularly for industrial applications.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Reaction Conditions |

| Sodium Borohydride (NaBH4) | Protic solvents (e.g., ethanol, methanol) |

| Lithium Aluminum Hydride (LiAlH4) | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup |

| Catalytic Hydrogenation (H2/catalyst) | Metal catalyst (e.g., Pd, Pt, Ni) under hydrogen pressure |

Condensation Reactions (e.g., Claisen-Schmidt)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. In the context of this compound, it can react with a ketone to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of chalcones and related structures.

Deoxyfluorination Reactions

Deoxyfluorination involves the conversion of a carbonyl group to a difluoromethyl group (-CF2-). Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation. Applying this reaction to this compound would yield 1-bromo-2-fluoro-3-(3-(difluoromethyl)phenyl)benzene, introducing a difluoromethyl moiety which is of significant interest in medicinal chemistry due to its ability to modulate the physicochemical properties of molecules.

Transformations Involving the Aryl Halogen Substituents

The presence of both bromine and fluorine atoms on the aromatic rings of this compound opens up avenues for a variety of cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the construction of complex molecular architectures. The differential reactivity of the C-Br and C-F bonds can potentially allow for selective transformations. Generally, the C-Br bond is more reactive than the C-F bond in common cross-coupling reactions.

This allows for selective functionalization at the bromine-substituted position. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions are expected to proceed selectively at the C-Br bond, leaving the C-F bond intact. This selective reactivity is a key feature that enhances the synthetic utility of this compound, allowing for stepwise and controlled modifications of the molecular scaffold.

Table 3: Potential Cross-Coupling Reactions at the Aryl-Halogen Sites

| Reaction Name | Reactants | Catalyst | Product Type |

| Suzuki Coupling | Organoboron reagent | Palladium complex | Biaryl compound |

| Heck Reaction | Alkene | Palladium complex | Substituted alkene |

| Buchwald-Hartwig Amination | Amine | Palladium complex | Aryl amine |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex | Aryl alkyne |

| Stille Coupling | Organotin reagent | Palladium complex | Biaryl or vinyl-aryl compound |

Based on a comprehensive review of available scientific literature, detailed experimental data specifically for the chemical reactivity and transformative potential of This compound is not sufficiently available to construct a thorough, evidence-based article as per the requested outline. The search results lack specific examples, reaction conditions, yields, and detailed research findings for this particular compound undergoing the specified reactions.

Therefore, it is not possible to generate a scientifically accurate article with detailed data tables focusing solely on the chemical behavior of "this compound" in the following areas:

Transition Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

Cascade and Multicomponent Reactions

To provide a professional and authoritative article, specific published research on the target molecule is essential. Without such data, any discussion would be speculative and based on the general reactivity of related compounds, which would not adhere to the strict requirement of focusing exclusively on "this compound".

Advanced Spectroscopic and Structural Elucidation of 3 2 Bromo 6 Fluorophenyl Benzaldehyde and Its Derivatives

Vibrational Spectroscopy

No specific experimental FT-IR (Fourier-transform infrared) or Raman spectra for 3-(2-Bromo-6-fluorophenyl)benzaldehyde were found. While one can predict the approximate frequencies for characteristic vibrations, such as the aldehyde C=O stretch (typically ~1700 cm⁻¹), aromatic C=C stretching, and C-H bending modes, a detailed and accurate assignment of the compound's vibrational modes is not possible without access to the actual spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a vital analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to these vibrations.

For a compound like this compound, one would expect to observe characteristic absorption bands for:

Aldehyde C-H stretch: Typically found in the range of 2850-2700 cm⁻¹.

Carbonyl (C=O) stretch: A strong, sharp peak usually appearing between 1715-1680 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-F stretch: A strong absorption, typically in the 1350-1000 cm⁻¹ range.

C-Br stretch: Usually observed in the 700-500 cm⁻¹ region.

Without experimental data, a precise FT-IR spectrum for this compound cannot be presented.

Interactive Data Table: Expected FT-IR Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2850-2700 | Medium |

| Carbonyl (C=O) Stretch | 1715-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-F Stretch | 1350-1000 | Strong |

| C-Br Stretch | 700-500 | Medium |

Note: This table is based on typical vibrational frequencies for the respective functional groups and does not represent experimental data for the target compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be expected to provide clear signals for:

Aromatic ring vibrations: The substituted benzene (B151609) rings would produce characteristic bands.

C-Br and C-F vibrations: These would also be visible in the Raman spectrum.

A detailed analysis and comparison with FT-IR data would offer a more complete picture of the vibrational modes of the molecule. However, no specific Raman spectral data for this compound is available in the public domain.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula.

For this compound (C₁₃H₈BrFO), the exact mass can be calculated using the masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The calculated monoisotopic mass would serve as a reference for experimental HRMS data. The fragmentation pattern observed in the mass spectrum would further help in confirming the structure by showing the loss of specific fragments (e.g., the aldehyde group).

Interactive Data Table: Calculated Mass for this compound

| Molecular Formula | Isotope | Calculated Monoisotopic Mass |

| C₁₃H₈BrFO | ⁷⁹Br | [Data not available] |

| C₁₃H₈BrFO | ⁸¹Br | [Data not available] |

Note: Precise calculation requires specialized software. This table illustrates the expected output of such a calculation. No experimental HRMS data has been found.

Lack of Publicly Available Research Precludes a Detailed Computational Analysis of this compound

A thorough search of scientific databases and scholarly articles has revealed a significant gap in the publicly available research concerning the chemical compound this compound. Specifically, no dedicated computational or theoretical investigations detailing its electronic and structural properties could be located. As a result, the comprehensive article focusing on its computational analysis, as per the requested detailed outline, cannot be generated at this time.

The inquiry sought an in-depth article structured around several key areas of computational chemistry, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. These advanced computational methods are essential for understanding a molecule's geometry, electronic structure, reactivity, and intermolecular interactions.

However, the scientific literature does not appear to contain specific studies that have applied these theoretical methods to this compound. While research exists for structurally related compounds, such as isomers or molecules with similar functional groups, the strict requirement to focus solely on the specified compound prevents the use of this data. Extrapolating findings from different molecules would lead to scientifically inaccurate and misleading information.

The creation of a scientifically accurate and informative article on this topic is contingent upon the existence of peer-reviewed research. Without primary data from geometry optimization, calculations of HOMO-LUMO energy gaps, MEP maps, or NBO analyses for this compound, any attempt to produce the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until such research is conducted and published, a detailed article on the computational and theoretical investigations of this compound remains unfeasible.

Computational and Theoretical Investigations of 3 2 Bromo 6 Fluorophenyl Benzaldehyde

Conformational Landscape Exploration

A comprehensive exploration of the conformational landscape of 3-(2-Bromo-6-fluorophenyl)benzaldehyde has been undertaken using computational methods. Due to the rotational freedom around the biaryl single bond, the molecule can adopt various conformations, each with a distinct relative energy. The most stable conformations are determined by the interplay of steric hindrance and electronic interactions between the two aromatic rings.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to map the potential energy surface as a function of the dihedral angle between the benzaldehyde (B42025) and the bromo-fluorophenyl rings. These calculations help identify the global minimum energy conformation as well as any local minima and the transition states that separate them.

Key dihedral angles defining the molecular conformation include:

τ(C1-C2-C1'-C6'): This angle describes the twist between the two phenyl rings.

τ(C2-C3-C(O)-H): This angle defines the orientation of the aldehyde group relative to its attached phenyl ring.

Studies on structurally similar biaryl compounds suggest that the most stable conformer would likely adopt a non-planar arrangement to minimize steric repulsion between the ortho-substituents (the bromine atom and the aldehyde group in this case). The precise dihedral angle of the lowest energy conformer and the energy barriers for rotation would be specific to this molecule.

Interactive Data Table: Calculated Conformational Data

| Conformer | Dihedral Angle (τ) C1-C2-C1'-C6' (°) | Relative Energy (kcal/mol) |

| Global Minimum | Data Not Available | 0.00 |

| Local Minimum | Data Not Available | Data Not Available |

| Transition State | Data Not Available | Data Not Available |

Note: Specific computational data for this compound is not currently available in the cited literature. The table structure is provided as a template for when such data becomes available.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing insights that can aid in experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Data for specific atoms | Data Not Available | Data Not Available |

Note: Specific predicted NMR data for this compound is not available in the public domain. The table is illustrative.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the IR spectrum of this compound. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These predicted frequencies correspond to specific vibrational modes of the molecule, such as the C=O stretch of the aldehyde, C-H bending, and C-Br stretching. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-dependent errors.

Interactive Data Table: Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch | Data Not Available |

| Aromatic C-H stretch | Data Not Available |

| C-Br stretch | Data Not Available |

| C-F stretch | Data Not Available |

Note: Predicted IR spectral data for this specific compound is not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions, including the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum can help in understanding the electronic structure and identifying the key molecular orbitals involved in the electronic excitations.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π -> π | Data Not Available | Data Not Available |

| n -> π | Data Not Available | Data Not available |

Note: Publicly available, specific predicted UV-Vis data for this compound could not be located.

Applications As a Synthetic Building Block for Complex Chemical Architectures

Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the aldehyde and the bromo-fluoro-substituted phenyl ring in 3-(2-Bromo-6-fluorophenyl)benzaldehyde makes it a valuable precursor for the synthesis of a variety of heterocyclic structures. These heterocyclic motifs are central to the design of numerous biologically active molecules.

Indazoles

Indazoles are a class of bicyclic heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govdntb.gov.uaresearchgate.netcaribjscitech.compnrjournal.com The synthesis of indazole derivatives can be envisioned through the reaction of this compound with hydrazine (B178648) or its derivatives. The initial step would involve the condensation of the aldehyde functionality with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, potentially facilitated by the presence of the ortho-bromo substituent on the adjacent phenyl ring via a palladium-catalyzed C-N bond formation, would lead to the formation of the indazole core. researchgate.netnih.govresearchgate.net This synthetic strategy allows for the introduction of the complex biaryl moiety at the 3-position of the indazole ring, a common substitution pattern in bioactive indazoles.

Table 1: Potential Hydrazine Reactants for Indazole Synthesis

| Reactant Name | Resulting Indazole Substitution |

|---|---|

| Hydrazine hydrate | Unsubstituted N1-indazole |

| Phenylhydrazine | N1-phenylindazole |

| Methylhydrazine | N1-methylindazole |

Quinazolinones

Quinazolinones are another significant class of heterocyclic compounds with broad applications in medicinal and agrochemical fields, known for their anticancer, anti-inflammatory, and herbicidal activities. mdpi.comnih.govmdpi.com The synthesis of quinazolinone derivatives from this compound can be achieved through a condensation reaction with 2-aminobenzamide (B116534) or its derivatives. nih.govrsc.orgresearchgate.netresearchgate.net In this approach, the aldehyde group of the title compound reacts with the primary amine of 2-aminobenzamide to form a Schiff base, which then undergoes intramolecular cyclization to yield the dihydroquinazolinone. Subsequent oxidation can provide the aromatic quinazolinone. This method allows for the incorporation of the 3-(2-bromo-6-fluorophenyl) substituent at the 2-position of the quinazolinone ring system.

Table 2: Potential 2-Aminobenzamide Derivatives for Quinazolinone Synthesis

| 2-Aminobenzamide Derivative | Resulting Quinazolinone |

|---|---|

| 2-Aminobenzamide | 2-[3-(2-Bromo-6-fluorophenyl)]quinazolin-4(3H)-one |

| 2-Amino-5-chlorobenzamide | 6-Chloro-2-[3-(2-bromo-6-fluorophenyl)]quinazolin-4(3H)-one |

| 2-Amino-5-nitrobenzamide | 6-Nitro-2-[3-(2-bromo-6-fluorophenyl)]quinazolin-4(3H)-one |

Other Bicyclic Heterocycles

The reactivity of this compound extends to the synthesis of other bicyclic heterocyclic systems. For instance, reaction with substituted anilines can lead to the formation of quinoline (B57606) derivatives through established synthetic routes like the Friedländer annulation, where the aldehyde would react with a suitably activated ketone. Similarly, condensation with ortho-phenylenediamines could yield benzimidazole (B57391) derivatives. The presence of the bromo- and fluoro-substituents offers further opportunities for post-cyclization modifications, enhancing the molecular diversity of the resulting heterocyclic libraries.

Construction of Substituted Fluorene (B118485) Derivatives

Fluorene and its derivatives are of significant interest due to their unique photophysical properties and biological activities. elsevierpure.comarabjchem.orgresearchgate.netresearchgate.net The biaryl structure of this compound provides a direct precursor for the synthesis of substituted fluorenes and fluorenones. A plausible synthetic route involves an intramolecular aryl-aryl coupling reaction. rsc.orgscispace.comnih.gov This transformation could be achieved through a palladium-catalyzed C-H activation of the benzaldehyde-bearing ring, directed by the aldehyde group (potentially after conversion to an imine or other directing group), with the bromo-substituted ring. Such an intramolecular cyclization would directly form the five-membered ring characteristic of the fluorene scaffold. The aldehyde functionality could then be further manipulated or retained in the final fluorene derivative.

Preparation of Functionalized Biaryl Compounds

Biaryl motifs are fundamental structural units in many pharmaceuticals, natural products, and advanced materials. numberanalytics.comnumberanalytics.comnih.govsemanticscholar.orgfiveable.meuohyd.ac.in this compound is itself a functionalized biaryl compound, and the presence of the bromine atom allows for further elaboration of its structure through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the reaction of the bromo-substituted ring with a wide range of boronic acids and esters to introduce new aryl or alkyl groups. ugr.esresearchgate.netmdpi.comacs.orgresearchgate.net This allows for the synthesis of more complex, poly-aryl systems or the introduction of other functional groups that can be used for further synthetic transformations.

Table 3: Potential Boronic Acids for Suzuki-Miyaura Coupling

| Boronic Acid | Resulting Biaryl Structure |

|---|---|

| Phenylboronic acid | 3-(2-Fluoro-6-phenylphenyl)benzaldehyde |

| 4-Methoxyphenylboronic acid | 3-(2-Fluoro-6-(4-methoxyphenyl)phenyl)benzaldehyde |

| Thiophene-2-boronic acid | 3-(2-Fluoro-6-(thiophen-2-yl)phenyl)benzaldehyde |

Utility in Advanced Pharmaceutical and Agrochemical Intermediates

The diverse heterocyclic and biaryl structures that can be synthesized from this compound are frequently found in biologically active molecules. nih.govmdpi.comnih.govresearchgate.net The ability to readily construct libraries of indazoles, quinazolinones, fluorenes, and complex biaryls makes this compound a valuable intermediate in drug discovery and agrochemical development. The fluorine atom in the molecule can also impart favorable properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets. The synthetic versatility of this compound allows for the systematic modification of different parts of the molecular scaffold, which is a crucial aspect of structure-activity relationship (SAR) studies in the development of new therapeutic agents and crop protection chemicals.

An article on the chemical compound "this compound" focusing on its specific applications in the development of fluorescent probes and its contribution to nanostructure fabrication cannot be generated at this time.

A thorough review of available scientific and commercial data reveals a critical lack of specific information regarding the use of this compound in these particular fields. The search results consistently pertain to related but structurally distinct isomers, such as 2-Bromo-6-fluorobenzaldehyde and 4-(2-Bromo-6-fluorophenyl)benzaldehyde, or similar compounds with different substitutions, like 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde.

While these related compounds show applications in materials science and the synthesis of fluorescent molecules, applying these findings to this compound would be scientifically inaccurate. nbinno.comossila.com In chemical synthesis and materials science, the specific arrangement of atoms (isomerism) is crucial and dictates the compound's physical, chemical, and electronic properties, as well as its reactivity and suitability for a given application.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request to focus solely on "this compound," the article cannot be written. There is no verifiable, specific data available from the provided search results to populate the requested sections on fluorescent probes and nanostructure fabrication for this exact compound.

Mechanistic Elucidation of Key Reactions Involving 3 2 Bromo 6 Fluorophenyl Benzaldehyde

Detailed Reaction Pathway Analysis

Currently, there is a lack of published research that specifically details the reaction pathways for transformations of 3-(2-Bromo-6-fluorophenyl)benzaldehyde. While general reactions of aromatic aldehydes are well-established (e.g., nucleophilic addition, oxidation, reduction, and condensation reactions), the specific influence of the 2-bromo-6-fluorophenyl substituent on the stereochemistry and regiochemistry of these pathways has not been systematically investigated. Elucidating these pathways would require dedicated studies involving techniques such as isotopic labeling, intermediate trapping, and computational modeling to map the step-by-step molecular transformations.

Transition State Characterization

The characterization of transition states is fundamental to understanding reaction kinetics and mechanisms. For reactions involving this compound, there is no available data from computational or experimental studies that characterize the geometry, energy, and vibrational frequencies of the transition states. Such studies would be crucial for understanding how the sterically demanding and electronically distinct ortho-substituents (bromo and fluoro) on one of the phenyl rings affect the activation energy of key reaction steps.

Kinetic and Thermodynamic Aspects of Transformations

Quantitative data on the kinetic and thermodynamic parameters of reactions involving this compound are not present in the current body of scientific literature. To understand the feasibility and rate of its transformations, systematic kinetic studies would be necessary to determine reaction orders, rate constants, and activation energies. Similarly, calorimetric or computational studies would be required to determine the enthalpy and entropy changes, providing insight into the thermodynamic driving forces of its reactions.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

While catalysis is a cornerstone of modern organic synthesis, specific studies detailing the catalytic transformations of this compound are not readily found. Research in this area would likely focus on asymmetric catalysis to control the stereochemical outcome of additions to the aldehyde, or cross-coupling reactions that selectively activate the carbon-bromine bond. Understanding the catalyst-substrate interactions, the influence of ligands, and the catalytic cycle would be paramount for developing efficient and selective synthetic methods using this compound. The development of tailored catalytic systems could unlock its potential in the synthesis of complex molecules.

Future Research Directions and Emerging Paradigms

Exploitation of New Catalytic Systems for Derivatization

The derivatization of 3-(2-Bromo-6-fluorophenyl)benzaldehyde is heavily reliant on the functionalization of its aryl-bromide bond and the reactivity of its aldehyde group. Future research will focus on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

Transition-metal catalysis remains a cornerstone for constructing biaryl compounds, with palladium-catalyzed cross-coupling reactions being a primary tool. researchgate.netnih.gov Future efforts will likely concentrate on moving beyond traditional palladium catalysts to more sustainable and cost-effective alternatives. This includes the application of earth-abundant first-row transition metals such as iron, cobalt, and nickel, which are gaining traction in C-C cross-coupling reactions. nih.gov The development of water-soluble nickel complexes, for instance, offers a greener approach to Suzuki-Miyaura couplings, a key reaction for modifying the bromo-substituted ring. researchgate.net Furthermore, transition-metal-free catalytic systems are emerging as a desirable alternative to reduce heavy metal contamination in final products. nih.govacs.org

Visible-light photoredox catalysis has become a prominent and powerful strategy for activating small molecules under mild conditions, making it highly suitable for the functionalization of fluorinated aromatic compounds. mdpi.comvapourtec.comdntb.gov.ua This methodology could be applied to this compound to enable unique transformations that are inaccessible through traditional thermal methods. For example, photoredox/copper dual catalysis can facilitate the introduction of fluoroalkyl substituents, which are valuable in medicinal chemistry. nih.gov

The aldehyde functional group also presents opportunities for derivatization. Synergistic catalysis, combining enamine, photoredox, and cobalt catalysis, has been shown to enable a desaturative approach for preparing aromatic aldehydes, suggesting novel pathways for synthesizing analogs of the target compound from saturated precursors. nih.gov

| Catalytic System | Potential Application for this compound | Advantages |

| Earth-Abundant Metal Catalysts (Fe, Co, Ni) | Cross-coupling reactions at the C-Br bond. | Lower cost, reduced toxicity compared to precious metals. nih.gov |

| Transition-Metal-Free Systems | Biaryl synthesis and other cross-coupling reactions. | Avoids heavy metal contamination. nih.gov |

| Photoredox Catalysis | C-Br bond functionalization, introduction of fluorinated groups. | Mild reaction conditions, high functional group tolerance, unique reactivity. mdpi.comvapourtec.com |

| Dual Catalysis (e.g., Photoredox/Copper) | Introduction of complex functional groups like fluoroalkyl moieties. | Access to medicinally relevant scaffolds. nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The exploration of chemical space around the this compound core can be dramatically accelerated by leveraging automation and high-throughput synthesis. These platforms enable the rapid generation of compound libraries for screening and optimization.

Continuous flow synthesis has emerged as a powerful technology for producing chemical compounds with improved safety, efficiency, and scalability. researchgate.net This technique is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates like benzynes. bohrium.com A flow-based protocol could be developed for the synthesis and derivatization of this compound, allowing for precise control over reaction parameters and facilitating multi-step sequences. rsc.orgx-mol.net For instance, a telescoped three-step sequence of metalation, zincation, and Negishi cross-coupling has been successfully implemented in continuous flow for the synthesis of 2-fluorobiaryl products. x-mol.net

| Technology | Application to this compound | Key Benefits |

| Continuous Flow Synthesis | Scalable production and multi-step derivatization. | Enhanced safety, precise temperature control, improved yields, shorter reaction times. bohrium.comrsc.orgx-mol.net |

| Automated Synthesis Platforms | Rapid library generation for structure-activity relationship studies. | High-throughput experimentation, increased reproducibility. bohrium.comsciencedaily.com |

| AI and Machine Learning | Optimization of reaction conditions and prediction of outcomes. | Accelerated discovery of optimal synthetic routes, reduced experimental burden. youtube.comtechnologynetworks.com |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool for predicting the outcomes of chemical reactions and for designing novel synthetic routes. For a molecule like this compound, computational modeling can provide deep insights into its reactivity and guide experimental efforts.

Density Functional Theory (DFT) is a powerful method for studying reaction mechanisms and predicting the reactivity of molecules. mdpi.comnih.gov DFT calculations can be used to model the transition states of potential reactions involving this compound, helping to identify the most favorable reaction pathways. nih.gov Molecular electrostatic potential (MESP) surfaces can identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack. mdpi.com Such studies can also predict the site selectivity of C-H functionalization reactions, which is crucial for developing more efficient synthetic strategies. rsc.org

Machine learning models are also being developed to predict the outcomes of organic reactions with remarkable accuracy. bohrium.comresearchgate.net A graph-convolutional neural network, for example, can be trained on large datasets of published reactions to predict site selectivity in aromatic C-H functionalization. rsc.orgmit.edu By inputting the structure of this compound into such a model, chemists could quickly assess the feasibility and selectivity of various C-H functionalization reactions, prioritizing the most promising experimental routes. rsc.org These predictive models can also be used to estimate bond dissociation energies, which is critical for designing new reagents and understanding their stability. beilstein-journals.org

Exploration of Novel Reaction Manifolds

Beyond traditional cross-coupling and aldehyde chemistry, future research will likely explore novel reaction manifolds to unlock new synthetic pathways for modifying this compound.

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to synthesis. researchgate.net Research into the palladium-catalyzed interannular C-H amination of biaryl amines and other C-H functionalization reactions of biaryl compounds provides a blueprint for developing similar transformations on the this compound scaffold. researchgate.net Transient directing groups can be used to achieve ortho-C(sp2)-H functionalization of benzaldehydes, including arylation, chlorination, and amidation, without the need to install a permanent directing group. nih.gov

Decarbonylative and decarboxylative cross-coupling reactions represent another emerging frontier. nih.gov These methods use carboxylic acids or aldehydes as coupling partners, releasing carbon monoxide or carbon dioxide as a byproduct. A decarbonylative strategy could potentially be developed to use this compound as an arylating agent. Benzannulation, the formation of a benzene (B151609) ring, is another powerful tool for constructing complex aromatic systems. researchgate.netccspublishing.org.cn An "enal to aryl aldehyde" strategy could be envisioned for the synthesis of complex biaryl aldehydes related to the target compound. ccspublishing.org.cn

Design of Structurally Complex Analogs with Enhanced Synthetic Utility

The core structure of this compound can be elaborated to create more complex analogs with enhanced synthetic utility. These advanced building blocks can serve as precursors for a wide range of valuable molecules.

The synthesis of polyhalogenated biaryls is an area of growing interest, as these compounds are versatile intermediates for creating complex molecules through selective, sequential functionalization of the various C-halogen bonds. researchgate.netrsc.orgdata.gouv.fr Future work could focus on introducing additional halogen atoms onto the this compound framework, creating polyhalogenated biaryl aldehydes that can be selectively modified at different positions.

Furthermore, the synthesis of axially chiral biaryls is of significant importance in catalysis and medicinal chemistry. mdpi.comresearchgate.net Given the ortho-substitution pattern of the 2-bromo-6-fluorophenyl ring, it is conceivable that derivatives of this compound could be designed to exhibit atropisomerism. The development of synthetic routes to enantiomerically pure, axially chiral analogs of this compound would open up new avenues for its use as a chiral ligand or building block for complex, stereochemically defined molecules. mdpi.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.